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molecular formula C12H12N2O B8752629 (2-Anilinopyridin-3-yl)methanol CAS No. 21093-54-9

(2-Anilinopyridin-3-yl)methanol

Cat. No. B8752629
M. Wt: 200.24 g/mol
InChI Key: IQPOOTCWZFNUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519037

Procedure details

To a refluxing solution of 6.5 g (30.4 mmole) of 2-phenylamino-3-pyridinecarboxylic acid and 7.5 mL (64.2 mmoles) of trimethylborate in 40 mL of THF under N2 was added dropwise, 65 mL (130 mmole) of 2M borane-methyl sulfide over a 30 min period. The reaction mixture was refluxed for 2 hrs, then cooled, and 50 mL of CH3OH was added dropwise with stirring over a period of 30 min. The mixture was refluxed for 5 min, and the solvents were evaporated to leave a gummy light yellow semi-solid which was partitioned between 250 mL of 2N HCl and 150 mL of CH2Cl2. The aqueous layer was separated and brought to pH 8 (NaHCO3), and the mixture was extracted with CH2Cl2 (700 mL). The CH2Cl2 was evaporated to leave 3.0 g of semi-solid which was purified by dry-column chromatography (glass column, 4×60 cm; 235 gm of silica; eluted with CH2Cl2). The fractions containing the product were extracted with CH2Cl2 then with CH3OH. The solvents were evaporated, and the oily residue was convened to the HCl salt in acetone-Et2O to give 1.4 g (40%) of cream-colored solid; mp 180°-182° C. (J. Med. Chem. 11, 894 (1968), mp 189°-190° C.). MS (EI) m/e (relative intensity): 200 (M+, 27), 199 (24), 182 (65), 181 (100).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[C:13]([C:14](O)=[O:15])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.COB(OC)OC.B.CSC.CO>C1COCC1>[C:1]1([NH:7][C:8]2[C:13]([CH2:14][OH:15])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=NC=CC=C1C(=O)O
Name
Quantity
7.5 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
B.CSC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
to leave a gummy light yellow semi-solid which
CUSTOM
Type
CUSTOM
Details
was partitioned between 250 mL of 2N HCl and 150 mL of CH2Cl2
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (700 mL)
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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